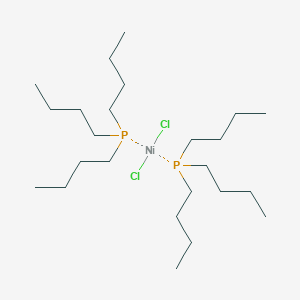

Dichlorobis(tributylphosphine)nickel(II)

Description

Structure

3D Structure of Parent

Properties

CAS No. |

15274-43-8 |

|---|---|

Molecular Formula |

C24H56Cl2NiP2+2 |

Molecular Weight |

536.2 g/mol |

IUPAC Name |

dichloronickel;tributylphosphanium |

InChI |

InChI=1S/2C12H27P.2ClH.Ni/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;;;/h2*4-12H2,1-3H3;2*1H;/q;;;;+2 |

InChI Key |

KPFOFXWYYUNJOZ-UHFFFAOYSA-N |

SMILES |

CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.Cl[Ni]Cl |

Canonical SMILES |

CCCC[PH+](CCCC)CCCC.CCCC[PH+](CCCC)CCCC.Cl[Ni]Cl |

Pictograms |

Corrosive; Irritant; Health Hazard |

Origin of Product |

United States |

Foundational & Exploratory

Dichlorobis(tributylphosphine)nickel(II): A Comprehensive Technical Guide on Properties, Synthesis, and Catalytic Applications

Executive Summary

In the landscape of modern organometallic chemistry and drug development, homogeneous catalysis dictates the efficiency of complex molecular assembly. Dichlorobis(tributylphosphine)nickel(II) is a highly versatile, commercially critical transition metal precatalyst. By leveraging the strong σ-donating properties and steric bulk of tributylphosphine ligands, this complex stabilizes reactive nickel intermediates, enabling high-turnover cross-coupling, regioselective cycloadditions, and complex ring-opening reactions. This whitepaper provides an in-depth analysis of its physicochemical mechanics, self-validating synthesis protocols, and advanced applications in pharmaceutical development.

Physicochemical Identity and Structural Mechanics

The catalytic efficacy of Dichlorobis(tributylphosphine)nickel(II) is fundamentally derived from its molecular architecture. The molecular formula, C₂₄H₅₄Cl₂NiP₂ , establishes a 1:2 stoichiometric ratio between the central Nickel(II) cation and the tributylphosphine (

Causality of Ligand Choice: Tributylphosphine is a powerful σ-donor with a significant cone angle (approx. 132°). This specific steric and electronic profile serves a dual purpose:

-

Electronic Enrichment: It increases the electron density at the nickel center, making the active Ni(0) species highly nucleophilic. This drastically lowers the activation energy required for the oxidative addition of notoriously unreactive aryl or alkyl halides[2].

-

Steric Stabilization: The flexible butyl chains provide sufficient steric shielding to prevent catalyst aggregation (deactivation) while imparting exceptional solubility in non-polar organic solvents, which is a prerequisite for homogeneous catalysis[3].

Quantitative Data & Properties

The following table summarizes the core physicochemical properties and their mechanistic significance in laboratory and industrial settings.

| Property | Quantitative Value / Descriptor | Mechanistic Significance |

| Chemical Name | Dichlorobis(tributylphosphine)nickel(II) | Standard IUPAC nomenclature defining the coordination sphere. |

| CAS Registry Number | 15274-43-8 | Global identifier for regulatory tracking and procurement[4]. |

| Molecular Formula | C₂₄H₅₄Cl₂NiP₂ | Defines the precise atomic composition for stoichiometric loading[1]. |

| Molecular Weight | 534.23 g/mol | Critical for calculating precise molarity in catalytic cycles[1]. |

| Appearance | Red to purple powder/crystals | Visual indicator of the square planar Ni(II) coordination geometry[5]. |

| Melting Point | 43 – 45 °C | The low melting point reflects high lipophilicity imparted by butyl chains[6]. |

| Storage Conditions | 2 – 8 °C (Inert Atmosphere) | Mitigates thermal degradation and prevents phosphine ligand oxidation[7]. |

Self-Validating Synthesis Protocol

The synthesis of

This protocol is inherently self-validating : the coordination of the phosphine ligands induces a distinct ligand-field splitting change, visually shifting the reaction mixture from pale yellow/green to a deep amaranth/red, confirming successful complexation.

Step-by-Step Methodology

-

System Preparation & Degassing: Equip a flame-dried Schlenk flask with a magnetic stir bar. Purge the system with inert gas (Argon or Nitrogen) for 15 minutes.

-

Causality: Exclusion of oxygen is mandatory to prevent the oxidation of

and the subsequent degradation of the final organometallic complex.

-

-

Substrate Dissolution: Suspend anhydrous Nickel(II) chloride (

) in anhydrous, degassed ethanol or tetrahydrofuran (THF)[9].-

Observation: The initial suspension will appear pale yellow to light green.

-

-

Ligand Addition: Using an air-tight syringe, add tributylphosphine dropwise to the stirring suspension at room temperature.

-

Self-Validation: The solution will immediately transition to a dark red or amaranth color. This optical shift confirms the successful displacement of solvent molecules by the phosphine ligands[8].

-

-

Reflux & Maturation: Heat the mixture to reflux (approx. 80 °C for ethanol) for 0.5 to 24 hours depending on the batch scale.

-

Causality: Thermal energy drives the coordination equilibrium fully toward the bis-phosphine complex, ensuring maximum yield[9].

-

-

Isolation & Crystallization: Remove volatiles under reduced pressure. Dissolve the crude residue in a minimal amount of pentane and cool to -80 °C for 4 days.

-

Causality: The extreme cold selectively crystallizes the highly lipophilic

while leaving unreacted ligands and impurities dissolved in the mother liquor[9].

-

-

Washing & Drying: Cannulate off the mother liquor and wash the precipitate twice with cold pentane (-78 °C). Dry the resulting red/purple crystals under vacuum.

Synthesis workflow of Dichlorobis(tributylphosphine)nickel(II) under inert conditions.

Catalytic Applications in Drug Development

In the pharmaceutical and agrochemical industries,

Key Reaction Pathways

-

Cross-Coupling Reactions (Suzuki-Miyaura & Wenkert Arylations): The complex is heavily utilized in the cross-coupling of aryl halides with Grignard reagents or boronic acids[10].

-

Mechanistic Logic: The strong σ-donating ability of

accelerates the oxidative addition of the carbon-halogen bond—often the rate-limiting step in cross-coupling cycles. Following transmetalation, the steric bulk of the ligands forces the intermediate into a geometry that highly favors rapid reductive elimination, releasing the cross-coupled product[10].

-

-

Reductive Coupling of Alkynes and Epoxides:

serves as a precatalyst for complex ring-opening reactions.-

Mechanistic Logic: When paired with a reducing agent, the Ni(II) center is reduced to Ni(0). This active species coordinates with an alkyne and an epoxide to form a metallacycle intermediate, ultimately yielding complex homo-alkyne ether skeletons critical for advanced API (Active Pharmaceutical Ingredient) synthesis[11].

-

-

Regioselective [2+2+2] Cycloadditions: The catalyst efficiently drives the trimerization of alkynes to form highly substituted, regioselective benzene derivatives[1].

Logical relationship of NiCl2(PBu3)2 in a cross-coupling catalytic cycle.

Handling, Storage, and Safety (E-E-A-T Standards)

Maintaining the scientific integrity of experiments utilizing

-

Toxicity & Hazard Classifications: The compound is classified under Acute Toxicity 4 (Oral), Skin Corrosion 1B, Skin Sensitization 1, and Carcinogenicity 1B[1]. Handling must occur within a certified fume hood using appropriate PPE (type P2 respirator cartridges, face shields, and chemically resistant gloves)[1].

-

Storage Protocols: To prevent the oxidation of the tributylphosphine ligands and the degradation of the nickel center, the compound must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8 °C[7]. Exposure to ambient moisture or oxygen will lead to the formation of nickel oxides and phosphorus oxides, irreversibly poisoning the catalyst[6].

References

1.1 2.6 3.4 4.9 5. 3 6.10 7.8 8.11

Sources

- 1. Dichlorobis(tributylphosphine)nickel(II) 15274-43-8 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. syensqo.com [syensqo.com]

- 4. Cas 15274-43-8,DICHLOROBIS(TRIBUTYLPHOSPHINE)NICKEL(II) | lookchem [lookchem.com]

- 5. DICHLOROBIS(TRIBUTYLPHOSPHINE)NICKEL(II) CAS#: 15274-43-8 [m.chemicalbook.com]

- 6. aksci.com [aksci.com]

- 7. 15274-43-8|Dichlorobis(tributylphosphine)nickel(II)|BLD Pharm [bldpharm.com]

- 8. mdpi.com [mdpi.com]

- 9. lookchem.com [lookchem.com]

- 10. WO2018039232A1 - Methods for cross coupling - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

31P NMR of Dichlorobis(tributylphosphine)nickel(II)

An In-Depth Technical Guide to the ³¹P NMR of Dichlorobis(tributylphosphine)nickel(II)

Abstract

This technical guide provides a comprehensive exploration of the ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy of dichlorobis(tributylphosphine)nickel(II), [NiCl₂(PBu₃)₂]. As a paramagnetic d⁸ transition metal complex, its NMR analysis presents unique challenges and opportunities compared to diamagnetic analogues. This document delves into the theoretical underpinnings of paramagnetic NMR, offers a detailed, field-proven experimental protocol for data acquisition, and provides expert guidance on spectral interpretation. We will explore the solvent-dependent equilibrium between the diamagnetic square planar and paramagnetic tetrahedral isomers and its profound effect on the ³¹P NMR spectrum. Furthermore, this guide details the application of the Evans method for determining the magnetic susceptibility and the number of unpaired electrons, providing a quantitative measure of the complex's electronic structure in solution. This paper is intended for researchers, scientists, and professionals in drug development and catalysis who utilize transition metal complexes and require a robust understanding of advanced NMR characterization techniques.

The Challenge and Power of Paramagnetic NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. However, the presence of unpaired electrons in paramagnetic molecules, such as high-spin Nickel(II) complexes, introduces significant perturbations to the NMR experiment. These effects, while complicating the spectrum, provide a rich layer of information about the electronic and geometric structure of the molecule that is inaccessible in diamagnetic systems.

The Origin of Paramagnetic Effects

The magnetic moment of an unpaired electron is approximately 657 times stronger than that of a proton.[1] This powerful magnetic dipole interacts with the nuclear spins of the molecule, leading to two primary consequences:

-

Large Chemical Shift Dispersion: Paramagnetic shifts can be enormous, often spanning thousands of ppm, far beyond the typical range for diamagnetic compounds.[2] These shifts arise from two mechanisms:

-

Contact (Fermi) Shift: Delocalization of unpaired electron spin density onto the observed nucleus.

-

Pseudocontact (Dipolar) Shift: Through-space dipolar coupling between the electron magnetic moment and the nuclear magnetic moment.

-

-

Significant Line Broadening: The fluctuating magnetic field generated by the unpaired electron provides a highly efficient mechanism for nuclear spin relaxation.[3] This leads to very short spin-spin relaxation times (T₂) and, consequently, very broad NMR signals. Spin-lattice relaxation times (T₁) are also significantly shortened.[4][5]

For ³¹P NMR, the 100% natural abundance and high gyromagnetic ratio of the phosphorus-31 nucleus make it an excellent probe for studying these effects in phosphine complexes.[1][2]

A Case Study: Dichlorobis(tributylphosphine)nickel(II)

The compound dichlorobis(tributylphosphine)nickel(II), with the chemical formula [NiCl₂(PBu₃)₂], is a versatile catalyst and synthetic precursor.[6][7] Nickel(II) has a d⁸ electron configuration. In four-coordinate complexes, it can adopt either a square planar or a tetrahedral geometry. This choice is influenced by the steric bulk of the ligands and the polarity of the solvent.

An exceptional feature of this system is the well-documented equilibrium between the two isomers.[8][9]

-

Square Planar Isomer: This geometry results in a low-spin (S=0) configuration, which is diamagnetic . It typically gives a sharp, well-defined ³¹P NMR signal in a predictable chemical shift region.

-

Tetrahedral Isomer: This geometry results in a high-spin (S=1) configuration with two unpaired electrons, making it paramagnetic .[9] This isomer gives rise to a broad, significantly shifted ³¹P NMR signal.

In solution, these two isomers can exist in a dynamic equilibrium. The position of this equilibrium is highly sensitive to the surrounding environment, particularly the solvent.[8] ³¹P NMR spectroscopy is the ideal tool for observing this phenomenon, as the chemical shift and line width of the observed signal represent a weighted average of the two species, providing a direct window into the equilibrium's position.

Experimental Protocol: Acquiring a High-Quality ³¹P NMR Spectrum

The following protocol outlines the steps for successfully acquiring and processing the ³¹P NMR spectrum of [NiCl₂(PBu₃)₂]. This methodology is designed to be self-validating by ensuring proper spectrometer setup and accounting for the unique properties of the paramagnetic sample.

Workflow for ³¹P NMR Analysis of [NiCl₂(PBu₃)₂]

Caption: Influence of solvent on isomeric equilibrium and NMR.

In non-coordinating, non-polar solvents like cyclohexane, the equilibrium favors the diamagnetic, square planar isomer. This results in a relatively sharp ³¹P signal observed at approximately +3.8 ppm . [8] Conversely, in more polar, coordinating solvents like dichloromethane (CH₂Cl₂), the equilibrium shifts significantly towards the paramagnetic, tetrahedral isomer. This leads to a substantial downfield shift and significant line broadening, with the signal appearing at approximately -16.9 ppm . [8]Intermediate solvents will show a single, averaged signal at a chemical shift between these two extremes, with a line width that reflects the rate of exchange and the proportion of the paramagnetic species.

Table 2: Solvent-Dependent ³¹P Chemical Shifts for [NiCl₂(PBu₃)₂]

| Solvent | Dipole Moment (D) | ³¹P Chemical Shift (ppm vs 85% H₃PO₄) |

| Cyclohexane | 0 | +3.8 |

| Carbon Tetrachloride | 0 | +3.6 |

| Benzene | 0 | +3.0 |

| Toluene | 0.36 | +2.7 |

| Chloroform | 1.01 | -5.7 |

| Dichloromethane | 1.60 | -16.9 |

| (Data sourced from Grim, S. O., & Satek, L. C. (1973))[8] |

Quantitative Analysis: Magnetic Susceptibility by the Evans Method

To quantify the paramagnetism of the complex in a given solvent, the Evans method can be employed. [10][11]This technique uses the chemical shift difference of an inert reference compound in the presence and absence of the paramagnetic species to calculate the molar magnetic susceptibility (χₘ).

Experimental Protocol for Evans Method:

-

Prepare Solution A: Create a solution of the paramagnetic complex in a deuterated solvent containing a small amount (~1-5%) of an inert reference compound (e.g., tetramethylsilane (TMS) or tert-butanol).

-

Prepare Solution B (Reference): Create a solution containing only the deuterated solvent and the same concentration of the inert reference compound as in Solution A.

-

NMR Measurement: Use a coaxial NMR tube insert. Place the reference solution (B) in the inner capillary and the sample solution (A) in the outer tube. [12]4. Acquire Spectrum: Acquire a ¹H NMR spectrum. You will observe two separate signals for the reference compound—one from the inner tube and one from the outer tube, shifted by the paramagnetic sample.

-

Calculate Frequency Shift (Δf): Measure the frequency difference (in Hz) between the two reference signals.

Calculations:

The molar magnetic susceptibility (χₘ) can be calculated using the following equation: [11][13] χₘ = (3 * Δf) / (4 * π * f * c)

Where:

-

Δf is the observed frequency difference of the reference signal (in Hz).

-

f is the spectrometer's operating frequency (in Hz).

-

c is the molar concentration of the paramagnetic complex (in mol/cm³ or mol/mL).

Once χₘ is known, the effective magnetic moment (µₑₑ) can be determined: [11] µₑₑ = √((3 * k * T * χₘ) / (Nₐ * µₒ²)) ≈ 2.828 * √(χₘ * T)

Where:

-

k is the Boltzmann constant.

-

T is the temperature in Kelvin.

-

Nₐ is Avogadro's number.

-

µₒ is the Bohr magneton.

The number of unpaired electrons (n) can then be estimated using the spin-only formula:

µₑₑ = √(n * (n + 2))

For a high-spin d⁸ Ni(II) complex, a calculated µₑₑ value approaching ~2.83 µB would confirm the presence of two unpaired electrons, consistent with the tetrahedral geometry. [11]

Conclusion

The ³¹P NMR analysis of dichlorobis(tributylphosphine)nickel(II) is a powerful instructional case study in the characterization of paramagnetic coordination compounds. The dramatic solvent-induced shifts in its spectrum provide a clear and direct visualization of the dynamic equilibrium between its diamagnetic square planar and paramagnetic tetrahedral isomers. By moving beyond simple spectral acquisition and employing techniques like the Evans method, researchers can extract quantitative data on the electronic structure of the complex in solution. The principles and protocols detailed in this guide—from understanding paramagnetic relaxation to implementing specific acquisition parameters—are broadly applicable to a wide range of paramagnetic systems, empowering scientists to turn the challenges of paramagnetic NMR into opportunities for deeper molecular insight.

References

-

Magnetic Susceptibility of Coordination Compounds. (n.d.). Michigan State University Chemistry. Retrieved from [Link]

-

Zheng, Z., Liu, Y., Soong, R., & Yudin, A. K. (2009). 31P Magic Angle Spinning NMR Spectroscopy of Paramagnetic Rare Earth-Substituted Keggin and Wells-Dawson Solids. Inorganic Chemistry, 48(3), 959–967. Retrieved from [Link]

-

Tirendi, C. F., Martin, R. B., & Scarrow, R. C. (1998). 31P NMR Probes of Chemical Dynamics: Paramagnetic Relaxation Enhancement of the 1H and 31P NMR Resonances of Methyl Phosphite and Methylethyl Phosphate Anions by Mn(H2O)62+ and a Water-Soluble Manganese(III) Porphyrin. Inorganic Chemistry, 37(23), 5949–5957. Retrieved from [Link]

-

Nanalysis Corp. (2019, January 29). Evans Method with NMReady-60 for understanding 1H NMR of Paramagnetic Compounds. Retrieved from [Link]

-

McCormick, J. M. (2009, March 29). Magnetic Susceptibility by the Evans Method. Truman State University ChemLab. Retrieved from [Link]

-

Piguet, C. (1997). Paramagnetic Susceptibility by NMR: The “Solvent Correction” Removed for Large Paramagnetic Molecules. Journal of Chemical Education, 74(7), 815. Retrieved from [Link]

-

NMR Relaxation. (n.d.). University of Warwick. Retrieved from [Link]

-

Hanson, B. E. (2011). Computation of Phosphorus-31 NMR chemical shifts of nickel complexes using density functional theory. SOAR, University of Wisconsin-La Crosse. Retrieved from [Link]

-

NMR Manual for Evans Method. (2014, March 15). Scribd. Retrieved from [Link]

-

Palke, A. C., & Stebbins, J. F. (2011). Paramagnetic interactions in the 31 P NMR spectroscopy of rare earth element orthophosphate (REPO 4, monazite/xenotime) solid solutions. American Mineralogist, 96(8-9), 1375–1384. Retrieved from [Link]

-

Jaroniec, C. P., Toke, O., & Langen, R. (2007). Solid-State NMR 31P Paramagnetic Relaxation Enhancement Membrane Protein Immersion Depth Measurements. Journal of the American Chemical Society, 129(44), 13468–13475. Retrieved from [Link]

-

Relaxation (NMR). (n.d.). In Wikipedia. Retrieved from [Link]

-

Paramagnetic relaxation enhancement. (n.d.). Laboratoire National des Champs Magnétiques Intenses. Retrieved from [Link]

-

Ziller, J. W., et al. (2022). 31P NMR Chemical Shift Anisotropy in Paramagnetic Lanthanide Phosphide Complexes. JACS Au, 2(3), 696–709. Retrieved from [Link]

-

Zhang, H., et al. (2020). Improvement of quantitative solution 31P NMR analysis of soil organic P: a study of spin–lattice relaxation responding to paramagnetic ions. Environmental Science and Pollution Research, 27, 23929–23937. Retrieved from [Link]

-

da Silva, J. G., & de Souza, R. F. B. (2022). NMR Relaxometry Applied to Chemical Studies of Paramagnetic Metal Cation Complexes: Fundamentals and Applications. Journal of the Brazilian Chemical Society, 33(3), 209-224. Retrieved from [Link]

-

31 Phosphorus NMR. (n.d.). University of Warwick. Retrieved from [Link]

-

Belorizky, E., et al. (2021). Nuclear magnetic resonance-paramagnetic relaxation enhancements: Influence of spatial quantization of the electron spin when the zero-field splitting energy is larger than the Zeeman energy. The Journal of Chemical Physics, 155(22), 224501. Retrieved from [Link]

-

Christendat, D., et al. (2004). 31P Chemical shift anisotropies of dihalobis(trialkylphosphine)nickel(II) complexes. Inorganica Chimica Acta, 357(10), 2847-2852. Retrieved from [Link]

-

Belle, C., et al. (2001). Paramagnetic NMR investigations of high-spin nickel(II) complexes. Controlled synthesis, structural, electronic, and magnetic properties of dinuclear vs. mononuclear species. Journal of the American Chemical Society, 123(33), 8053–8066. Retrieved from [Link]

-

Grim, S. O., & Satek, L. C. (1973). On the ³¹P NMR Spectrum of [(n-C₄H₉)₃P]₂NiCl₂. Zeitschrift für Naturforschung B, 28(9-10), 683-684. Retrieved from [Link]

-

Dichlorobis(tributylphosphine)nickel(II). (n.d.). LookChem. Retrieved from [Link]

-

Latypov, S. K., et al. (2020). Quantum Chemical Calculations of ³¹P NMR Chemical Shifts in Nickel Complexes: Scope and Limitations. Organometallics, 39(9), 1515–1524. Retrieved from [Link]

-

NPTEL IIT Bombay. (2022, February 2). Week 3 : Lecture 11 : Chemical Shift Range in ³¹P NMR Spectroscopy. YouTube. Retrieved from [Link]

-

Guelfi, M., et al. (2023). Nickel Phosphine Complexes: Synthesis, Characterization, and Behavior in the Polymerization of 1,3-Butadiene. Molecules, 28(23), 7890. Retrieved from [Link]

-

Latypov, S. K., et al. (2020). Quantum Chemical Calculations of ³¹P NMR Chemical Shifts in Nickel Complexes: Scope and Limitations. R Discovery. Retrieved from [Link]

-

Holz, R. C. (n.d.). Applications of Paramagnetic NMR Spectroscopy for Monitoring Transition Metal Complex Stoichiometry and Speciation. Retrieved from [Link]

-

Ismail, K. Z., et al. (2006). A Convenient Route for the Synthesis of RuCl₂(dppp)diamine Complexes via Ligands Exchange Reaction. Journal of the Saudi Chemical Society, 10(2), 285-294. Retrieved from [Link]

-

Grim, S. O., et al. (1967). Bonding in Ni(0) Complexes. II. The ³¹P Nuclear Magnetic Resonance Spectra of Some Nickel-Carbonyl-Phosphine Complexes. Journal of the American Chemical Society, 89(21), 5573–5576. Retrieved from [Link]

-

James, B. R., & Mahajan, D. (1988). The Synthesis, Characterization, and Reactivity of Nickel 2-Pyridylphosphine Complexes. Open Collections, University of British Columbia. Retrieved from [Link]

-

Darkwa, J., et al. (2002). Synthesis and characterisation of thiolato Schiff base nickel(II) complexes. X-Ray structures of Ni(η⁵-C₅H₅)(PPh₃)(SC₆H₄NCHC₆H₄Br-4′) and Ni(η⁵-C₅H₅)(PBu₃)(SC₆H₄NCHC₆H₄CH₃-4′). Inorganica Chimica Acta, 328, 12-20. Retrieved from [Link]

-

Dichlorobis(tributylphosphine)nickel(II). (n.d.). PubChem. Retrieved from [Link]

-

Guelfi, M., et al. (2025). Nickel Phosphine Complexes: Synthesis, Characterization, and Behavior in the Polymerization of 1,3-Butadiene. Molecules, 30(23), 4655. Retrieved from [Link]

-

Frank, A., et al. (2012). Small changes - huge influences: NMR chemical shifts of Ni(II) complexes with polar substrates. Magnetic Resonance in Chemistry, 50(S1), S53-S57. Retrieved from [Link]

-

Dichlorobis(triphenylphosphine)nickel(II). (n.d.). In Wikipedia. Retrieved from [Link]

Sources

- 1. Solid-State NMR 31P Paramagnetic Relaxation Enhancement Membrane Protein Immersion Depth Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. NMR Relaxation [chem.ch.huji.ac.il]

- 5. scielo.br [scielo.br]

- 6. lookchem.com [lookchem.com]

- 7. Dichlorobis(tributylphosphine)nickel(II) | C24H54Cl2NiP2 | CID 6102062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dichlorobis(triphenylphosphine)nickel(II) - Wikipedia [en.wikipedia.org]

- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 11. Evans Method with NMReady-60 for understanding 1H NMR of Paramagnetic Compounds — Nanalysis [nanalysis.com]

- 12. Magnetic Susceptibility by the Evans Method | Chem Lab [chemlab.truman.edu]

- 13. scribd.com [scribd.com]

Structural Dynamics and Catalytic Utility of Dichlorobis(tributylphosphine)nickel(II)

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the realm of transition-metal catalysis and coordination chemistry, nickel(II) complexes occupy a privileged space due to their unique electronic flexibility and cost-effectiveness compared to palladium or platinum analogues. Dichlorobis(tributylphosphine)nickel(II) , chemically denoted as

Crystallographic & Electronic Profiling

The

Tributylphosphine (

Quantitative Physicochemical Data

The structural and physical parameters of

| Parameter | Value / Description |

| Chemical Formula | |

| Molecular Weight | 534.23 g/mol |

| Solid-State Geometry | trans-Square Planar |

| Coordination Number | 4 |

| Magnetic Property | Diamagnetic (Solid State) |

| Physical Appearance | Red to purple crystalline powder[3] |

| Melting Point | 43 – 45 °C[1][3] |

Self-Validating Protocol: Synthesis & Single-Crystal Growth

To ensure high catalytic efficacy, the precatalyst must be synthesized with high geometric purity. The following step-by-step methodology is designed as a self-validating system, explaining the causality behind each experimental condition to ensure reproducibility.

Step-by-Step Methodology

-

Precursor Solvation:

-

Action: Dissolve

(1.0 equiv) in degassed, absolute ethanol under an argon atmosphere. -

Causality: Ethanol acts as a protic solvent that readily dissolves the hydrophilic hexaaqua nickel precursor. However, it provides a poor solvation environment for the final hydrophobic

complex, creating a thermodynamic driving force for product precipitation.

-

-

Ligand Coordination:

-

Action: Add

(2.1 equiv) dropwise to the stirring solution. -

Causality:

is highly susceptible to oxidation, forming tributylphosphine oxide (

-

-

Thermodynamic Equilibration:

-

Action: Reflux the reaction mixture at 80 °C for 2 hours.

-

Causality: While ligand exchange is rapid, heating provides the activation energy necessary to overcome the kinetic barrier of isomerization, ensuring the entire ensemble reaches the thermodynamically favored trans-square planar configuration.

-

-

Controlled Crystallization:

-

Action: Cool the solution linearly to 4 °C at a rate of 5 °C/hour.

-

Causality: Rapid cooling induces uncontrolled nucleation, resulting in amorphous powders with trapped impurities. A slow, linear cooling gradient minimizes the nucleation rate relative to the crystal growth rate, yielding high-quality, diffraction-grade single crystals.

-

-

System Validation (Quality Control):

-

Action: Isolate the red/purple crystals and analyze via

NMR in -

Causality: A self-validating check. A single, sharp resonance in the

spectrum confirms the magnetic equivalence of the two phosphorus nuclei. This validates the symmetric trans geometry and proves the absence of paramagnetic tetrahedral impurities (which would broaden the NMR signal into obscurity).

-

Caption: Workflow for the synthesis and crystallization of trans-NiCl2(PBu3)2.

Catalytic Applications in Drug Development

In pharmaceutical synthesis, the drive toward sustainable and cost-effective processes has shifted focus from palladium to earth-abundant metals like nickel.

Activation of C–O Bonds

Unlike palladium, which typically requires highly activated aryl halides or triflates,

Mechanistic Pathway

The catalytic utility of the complex relies on its in situ reduction from the stable

Caption: Catalytic cycle of NiCl2(PBu3)2 in cross-coupling reactions.

-

Reduction: The

complex is reduced to a -

Oxidative Addition: The electron-rich

center inserts into the electrophile (e.g., Aryl-O or Aryl-Cl bond), forming a -

Transmetalation: A nucleophilic partner transfers its organic group to the nickel center.

-

Reductive Elimination: The two organic groups couple and are released as the final API intermediate, regenerating the

catalyst. The large cone angle of

References

1.[4] Ni-Catalyzed Carboxylation of C(sp2)– and C(sp3)–O Bonds with CO2 - SciSpace. 4 2.[1] Cas 15274-43-8, DICHLOROBIS(TRIBUTYLPHOSPHINE)NICKEL(II) - LookChem. 1 3.[3] Dichlorobis(tributylphosphine)nickel(II) - American Elements. 3 4.[2] Coordination Ability of 10-EtC(NHPr)=HN-7,8-C2B9H11 in the Reactions with Nickel(II) Phosphine Complexes - ResearchGate. 2

Sources

Dichlorobis(tributylphosphine)nickel(II): A Comprehensive Guide to Coordination Dynamics and Catalytic Applications

Executive Summary

In the landscape of modern organometallic chemistry and drug development, earth-abundant transition metal catalysts have become critical drivers of synthetic innovation. Dichlorobis(tributylphosphine)nickel(II) —formally

This whitepaper provides an in-depth technical analysis of

Physicochemical Profiling & Coordination Dynamics

Structural and Electronic Rationale

Nickel(II) is a

-

Electronic Enrichment (Sigma-Donation):

is a strongly electron-donating alkyl phosphine. This significantly increases the electron density on the Ni(II) center, lowering the activation energy required to access the Ni(0) active state and facilitating the oxidative addition of highly unactivated electrophiles (e.g., C-O bonds in epoxides or C-Cl bonds)[3]. -

Steric Bulk (Tolman Cone Angle): With a Tolman cone angle of approximately 132°,

provides substantial steric bulk[4]. In catalytic cycles, this steric crowding destabilizes the resting state of late-stage intermediates, thereby accelerating the rate-limiting reductive elimination step to release the product.

Quantitative Physicochemical Data

The table below summarizes the core physicochemical parameters of the catalyst, essential for proper handling and reaction design.

Table 1: Physicochemical & Crystallographic Properties

| Parameter | Specification | Reference |

| Chemical Formula | [1] | |

| Molecular Weight | 534.23 g/mol | [1] |

| CAS Number | 15274-43-8 | [1],[2] |

| Appearance | Red to purple powder or crystals | [1],[2] |

| Melting Point | 43–45 °C | [1],[2] |

| Storage Temperature | 2–8 °C (Refrigerated) | [2] |

| Typical Geometry | Square planar ( | [4] |

Mechanistic Pathways in Catalysis

is highly active in both traditional cross-coupling and modern dual-catalytic systems. In photoredox/nickel dual catalysis, the complex works synergistically with a photocatalyst and a terminal reductant (such as Hantzsch ester) to drive challenging stereoselective transformations[5].For instance, in the diastereoselective allylation of aldehydes with Morita–Baylis–Hillman (MBH) adducts, the

General Ni(0)/Ni(II) catalytic cycle driven by the steric and electronic effects of PBu3 ligands.

Advanced Applications in Organic Synthesis

The versatility of

Table 2: Key Catalytic Applications & Modalities

| Reaction Modality | Substrate Classes | Catalyst Loading | Key Co-Reagents | Ref. |

| Photoredox Allylation | MBH Adducts + Aldehydes | 5–10 mol% | 3DPAFIPN, Hantzsch Ester | |

| Reductive Coupling | Alkynes + Epoxides | 10 mol% | Photoredox system / HE | [3] |

| Complexation / Synthesis | Carboranyl amidines | Stoichiometric | [6] | |

| Cycloadditions | Alkynes / Dienes | Variable | Zinc powder (reductant) | [1], |

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols are designed as self-validating systems. They incorporate visual and analytical checkpoints that confirm the success of intermediate steps before proceeding.

Protocol A: Synthesis of Nickelacarborane Complexes (Coordination Validation)

This protocol demonstrates the coordination of

Step-by-Step Methodology:

-

Deprotonation: Dissolve the amidine ligand (0.60 mmol) in 15 mL of strictly anhydrous tetrahydrofuran (THF) under an inert atmosphere. Add potassium tert-butoxide (3.00 mmol) to the solution.

-

Activation: Stir the mixture for 10 minutes at room temperature. Validation Checkpoint: The solution should exhibit a pale-yellow color.

-

Metalation: Add

(0.72 mmol) in one single portion. -

Visual Validation: Observe the reaction mixture. A successful coordination event is confirmed when the pale-yellow solution immediately transitions to a dark red color[6].

-

Isolation: Stir for 30 minutes, evaporate the solvent under reduced pressure, and partition the residue between

and water. Extract the organic layer for subsequent purification.

Protocol B: Photoredox/Nickel-Catalyzed Diastereoselective Allylation

This workflow utilizes

Step-by-Step Methodology:

-

Reaction Assembly: In an oven-dried Schlenk tube, combine the MBH adduct, the target aldehyde,

(5-10 mol%), the organic photocatalyst (e.g., 3DPAFIPN, 3 mol%), and Hantzsch ester (HE, 200 mol%)[5]. -

Solvent Addition & Degassing: Add the designated solvent (e.g., THF, 0.1 M) and degas the mixture via three freeze-pump-thaw cycles to remove oxygen, which quenches excited photocatalytic states.

-

Irradiation: Place the reaction vessel under visible-light irradiation (e.g., Blue LEDs) at room temperature for 60 hours[5].

-

TLC Validation: Monitor the reaction progress using Thin-Layer Chromatography (TLC). Validation Checkpoint: Visualize the consumption of the aldehyde using a UV lamp and a standard stain (e.g.,

-anisaldehyde). -

Purification: Concentrate the crude mixture and purify via silica gel column chromatography to isolate the functionalized alcohol.

Standard workflow for Photoredox/Nickel dual-catalyzed cross-coupling reactions.

Safety, Handling, and Storage

Because

-

Toxicity: The complex is classified as an acute toxin (Oral/Dermal/Inhalation) and a Category 1B Carcinogen. It can cause severe skin burns, eye damage, and respiratory sensitization[2].

-

PPE Requirements: Handling requires full Personal Protective Equipment (PPE), including face shields, heavy-duty nitrile gloves, and type P2 (EN 143) respirator cartridges[2]. All manipulations involving dry powders must be conducted in a certified fume hood.

-

Storage: To prevent oxidative degradation of the phosphine ligands, the catalyst must be stored tightly sealed at 2–8 °C under an inert atmosphere (Argon or Nitrogen)[2].

References

-

[1] Cas 15274-43-8,DICHLOROBIS(TRIBUTYLPHOSPHINE)NICKEL(II) | lookchem. Lookchem. Available at:

-

[6] Coordination Ability of 10-EtC(NHPr)=HN-7,8-C2B9H11 in the Reactions with Nickel(II) Phosphine Complexes. MDPI. Available at:

-

[7] Dichlorobis(triphenylphosphine)nickel(II) | Request PDF. ResearchGate. Available at:

-

[4] Coordination Ability of 10-EtC(NHPr)=HN-7,8-C2B9H11 in the Reactions with Nickel(II) Phosphine Complexes. ResearchGate. Available at:

-

[3] Nickel-Catalyzed Reductive Coupling of Alkynes and Epoxides. ResearchGate. Available at:

-

[2] Dichlorobis(tributylphosphine)nickel(II) 15274-43-8. Sigma-Aldrich. Available at:

-

[5] Photoredox/Nickel-Catalyzed Diastereoselective Allylation of Aldehydes with Morita–Baylis–Hillman Adducts. KAUST Repository. Available at:

Sources

- 1. lookchem.com [lookchem.com]

- 2. Dichlorobis(tributylphosphine)nickel(II) 15274-43-8 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. repository.kaust.edu.sa [repository.kaust.edu.sa]

- 6. Coordination Ability of 10-EtC(NHPr)=HN-7,8-C2B9H11 in the Reactions with Nickel(II) Phosphine Complexes [mdpi.com]

- 7. researchgate.net [researchgate.net]

Electronic Properties of Nickel Phosphine Complexes: A Technical Guide to Reactivity, Characterization, and Catalytic Mechanisms

Executive Summary

Nickel phosphine complexes have fundamentally reshaped the landscape of modern cross-coupling and electrocatalysis. Unlike palladium, which predominantly cycles between Pd(0) and Pd(II) via two-electron processes, nickel possesses a highly accessible manifold of oxidation states—ranging from Ni(0) to Ni(III). This redox flexibility allows nickel to seamlessly transition between traditional polar two-electron pathways and single-electron transfer (SET) radical pathways. As a Senior Application Scientist, understanding the electronic properties of these complexes—specifically their

Fundamental Electronic Parameters: Beyond the Tolman Cone Angle

The Tolman Electronic Parameter (TEP) and Local Vibrational Modes

The electronic influence of a phosphine ligand (

However, modern computational and spectroscopic analyses have revealed that normal vibrational frequencies are inherently flawed by mode-mode coupling, particularly with Ni–C stretching modes. To achieve true technical accuracy, researchers now utilize the Local TEP (LTEP) . By relying on local CO stretching force constants rather than normal mode frequencies, LTEP eliminates mass effects and coupling artifacts, providing a much more rigorous ordering of ligand electronic effects.

Workflow for determining the Tolman Electronic Parameter (TEP) of phosphine ligands.

Oxidation States and Redox Flexibility

The defining feature of nickel phosphine complexes is their ability to stabilize odd-electron species. While Ni(0) (

Quantitative Data Summaries

To facilitate rational ligand selection, the electronic and steric parameters, alongside typical redox potentials, are summarized below.

Table 1: Electronic and Steric Parameters of Common Phosphine Ligands

| Phosphine Ligand | TEP ( | LTEP Force Constant (mdyn/Å) | Tolman Cone Angle ( | Electronic Character |

| 2056.1 | 15.32 | 182 | Strong | |

| 2056.4 | 15.35 | 170 | Strong | |

| 2061.7 | 15.48 | 132 | Moderate | |

| 2068.9 | 15.65 | 145 | Balanced | |

| 2085.3 | 16.02 | 128 | Strong |

Table 2: Typical Redox Potentials for

| Complex | Reversibility | ||

| -1.15 | -1.85 | Quasi-reversible | |

| -1.42 | -2.10 | Irreversible (halide loss) | |

| -1.05 | -1.60 | Reversible |

Mechanistic Implications in Catalysis

The electronic properties of the coordinated phosphines directly dictate the favored catalytic pathway. In cross-electrophile coupling (XEC) and Kumada cross-coupling reactions, the traditional Ni(0)/Ni(II) cycle is often bypassed in favor of a Ni(I)/Ni(III) cycle.

For instance, in Kumada couplings utilizing tripodal phosphine ligands, stoichiometric and EPR studies have confirmed that the addition of a Grignard reagent to a Ni(II) precursor rapidly generates a monovalent Ni(I) complex, which acts as the true catalytically active species[2]. The electron-rich nature of the phosphine lowers the activation barrier for the oxidative addition of aryl halides to Ni(I), forming a transient Ni(III) intermediate that rapidly undergoes reductive elimination[3].

Divergent 2-electron (Ni0/NiII) and 1-electron (NiI/NiIII) catalytic cycles.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into every step to explain why specific experimental choices are made.

Electrochemical Profiling via Cyclic Voltammetry (CV)

Understanding the redox potentials of a nickel phosphine complex is critical for predicting its SET capabilities.

Step-by-Step Methodology:

-

Solvent & Electrolyte Preparation: Dissolve 0.1 M of

in anhydrous acetonitrile. Causality: -

Electrode Setup: Use a freshly polished Glassy Carbon (GC) working electrode, a Pt wire counter electrode, and an

pseudo-reference electrode. Causality: GC provides a wide potential window and low background current, essential for observing deep reductions of Ni(II) to Ni(0). -

Analyte Addition: Add 1.0 mM of the nickel phosphine complex to the cell. Purge with Argon for 10 minutes. Causality: Oxygen is highly electroactive and will mask the Ni(I)/Ni(0) reduction waves while also degrading transient Ni(I) species.

-

Scan Rate Dependence: Perform scans at varying rates (50, 100, 250, 500 mV/s). Causality: Plotting peak current (

) vs. the square root of the scan rate ( -

Self-Validation (Internal Standard): At the end of the experiment, spike the solution with 1.0 mM Ferrocene (Fc). Causality: The

pseudo-reference drifts. Referencing all potentials to the

Trapping and Characterizing Odd-Electron Species via EPR Spectroscopy

Because Ni(I) is a

Step-by-Step Methodology:

-

Sample Preparation: Generate the Ni(I) species in a glovebox using a mild reductant (e.g.,

) in 2-methyltetrahydrofuran (2-MeTHF). Causality: 2-MeTHF forms a high-quality, transparent glass upon freezing, which prevents micro-crystallization that would otherwise distort the anisotropic EPR signal. -

Cryogenic Freezing: Transfer the solution to a quartz EPR tube, seal it, and plunge it into liquid nitrogen (77 K). Causality: At room temperature, the spin-lattice relaxation time (

) for Ni(I) is exceedingly fast, leading to extreme line broadening. Freezing to 77 K slows relaxation, yielding sharp, resolvable -

Spectral Acquisition: Acquire the X-band EPR spectrum at a microwave frequency of ~9.4 GHz and a power of 2 mW. Causality: Low microwave power prevents power saturation of the signal, which would distort the peak intensities.

-

Self-Validation (Spectral Simulation): Extract the

values and use software (e.g., EasySpin) to simulate the spectrum. Causality: If the simulated spectrum perfectly overlays the experimental data, it confirms the purity of the

Self-validating EPR workflow for characterizing paramagnetic Ni(I) intermediates.

References

-

New Approach to Tolman's Electronic Parameter Based on Local Vibrational Modes Inorganic Chemistry (2014). URL:[Link]

-

Mechanistic Implications for the Ni(I)-Catalyzed Kumada Cross-Coupling Reaction Catalysts / MDPI (2017). URL:[Link]

-

Nickel(I)–Phenolate Complexes: The Key to Well-Defined Ni(I) Species Inorganic Chemistry (2023). URL:[Link]

-

Preparation and Reactivities of PCP-Type Pincer Complexes of Nickel. Impact of Different Ligand Skeletons and Phosphine Substituents Organometallics (2008). URL:[Link]

-

Nickel-Catalyzed Enantioselective Reductive Cross-Coupling Reactions Accounts of Chemical Research (2020). URL:[Link]

Sources

Introduction: The Central Role of Nickel Phosphine Complexes

An In-depth Technical Guide to the Synthesis of Nickel Phosphine Complexes from Nickel Chloride

Nickel phosphine complexes are foundational pillars in modern synthetic chemistry, serving as indispensable catalysts and pre-catalysts for a vast array of chemical transformations. Their utility is most pronounced in cross-coupling reactions, where they enable the formation of carbon-carbon and carbon-heteroatom bonds with efficiencies and selectivities that are often complementary or superior to their palladium analogues.[1][2] The relative earth abundance and lower cost of nickel compared to palladium have further fueled intensive research into its catalytic applications, making the synthesis of well-defined nickel phosphine complexes a critical skill for researchers in academia and industry.[3][4]

This guide provides a comprehensive overview of the synthesis of nickel(II) phosphine complexes directly from nickel(II) chloride precursors. It is designed for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles, field-proven insights, and robust characterization methodologies. We will explore the nuances of precursor and ligand selection, provide detailed experimental protocols, and discuss the characterization techniques required to validate synthetic outcomes.

Part 1: Foundational Components of Synthesis

The Nickel(II) Chloride Precursor: Anhydrous vs. Hydrated

The choice of the nickel chloride starting material is a critical first step that dictates the required reaction conditions. The two most common forms are:

-

Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O): This green, crystalline solid is the most common and air-stable form. However, the presence of water molecules can interfere with the synthesis, particularly for water-sensitive phosphine ligands or when aiming for specific coordination geometries. In many procedures, the water of hydration is removed in situ or tolerated, especially when using alcohols as solvents.[3][5][6][7]

-

Anhydrous Nickel(II) Chloride (NiCl₂): This yellow-brown powder is hygroscopic and must be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). It is the preferred precursor when strict anhydrous conditions are necessary to prevent ligand degradation or unwanted side reactions.

The reaction of NiCl₂·6H₂O with two equivalents of a phosphine ligand in a solvent like ethanol often proceeds smoothly to yield the desired [NiCl₂(PR₃)₂] complex.[5][7]

The Phosphine Ligand Landscape: Tailoring Reactivity

Phosphine ligands (PR₃) are the most versatile and widely used ligands in nickel catalysis. Their steric and electronic properties can be finely tuned to modulate the reactivity, stability, and selectivity of the resulting nickel complex.[8]

-

Electronic Properties: Electron-donating phosphines (e.g., those with alkyl groups like tricyclohexylphosphine, PCy₃) increase the electron density on the nickel center, which generally promotes the oxidative addition step in a catalytic cycle. Conversely, electron-withdrawing phosphines are less common in this context.

-

Steric Properties: The steric bulk of a phosphine ligand is a crucial parameter, often quantified by the Tolman cone angle or the percent buried volume (%Vbur).[5][8] Bulky ligands, such as the Buchwald-type biaryl phosphines, can promote reductive elimination and prevent catalyst deactivation.[9]

Phosphines can be broadly categorized as monodentate (binding to the metal at one site) or bidentate (chelating to the metal at two sites).

| Ligand Name | Abbreviation | Type | Key Features |

| Triphenylphosphine | PPh₃ | Monodentate | The most common, commercially available, and robust phosphine ligand. |

| Tricyclohexylphosphine | PCy₃ | Monodentate | Strongly electron-donating and sterically bulky. |

| 1,2-Bis(diphenylphosphino)ethane | dppe | Bidentate | Forms a stable five-membered chelate ring. Widely used in cross-coupling.[10] |

| 1,1'-Bis(diphenylphosphino)ferrocene | dppf | Bidentate | Possesses a large "bite angle" and unique electronic properties due to the ferrocene backbone.[8][10] |

| Xantphos | Xantphos | Bidentate | A rigid ligand with a very large bite angle, often used to promote challenging cross-couplings.[10][11][12] |

| Buchwald-type Ligands | e.g., SPhos, XPhos | Monodentate | Highly bulky and electron-rich biaryl phosphines, excellent for difficult couplings.[8][9] |

Part 2: Core Synthetic Methodology: Direct Ligand Substitution

The most direct and reliable method for synthesizing nickel(II) phosphine complexes is the reaction of a nickel(II) chloride salt with the desired phosphine ligand. This ligand substitution reaction is typically straightforward and high-yielding.[5][7]

General Workflow for Direct Ligand Substitution

The process involves dissolving the nickel precursor and the phosphine ligand in a suitable solvent and allowing them to react, often with heating, to precipitate the product.

Caption: Pathway from stable Ni(II) pre-catalyst to the active Ni(0) species for catalysis.

Part 4: Essential Characterization Techniques

Confirming the identity, purity, and structure of the synthesized complex is paramount. A combination of spectroscopic and analytical methods provides a complete picture.

| Technique | Purpose | Expected Results for [NiCl₂(PPh₃)₂] |

| ³¹P{¹H} NMR Spectroscopy | Confirms coordination of the phosphine to the nickel center. | A single, downfield-shifted resonance compared to free PPh₃ (-5 ppm). The exact shift depends on the geometry (tetrahedral vs. square planar) and solvent. [3][6] |

| Magnetic Susceptibility | Determines the geometry of the d⁸ Ni(II) center. | Tetrahedral form is paramagnetic (two unpaired electrons). Square-planar form is diamagnetic (no unpaired electrons). [5][13] |

| X-ray Crystallography | Provides definitive solid-state structure, including bond lengths, bond angles, and precise geometry. | Confirms either a tetrahedral or square-planar geometry. [5] |

| UV-Visible Spectroscopy | Provides information on the electronic transitions and coordination environment. | Different geometries exhibit distinct absorption bands. For example, tetrahedral complexes often show characteristic d-d transitions. [14] |

| Elemental Analysis | Confirms the bulk purity and empirical formula of the compound. | The calculated percentages of C, H, and Cl should match the experimental values within an acceptable margin (±0.4%). [5] |

Part 5: Safety and Handling Considerations

-

Nickel Compounds: Nickel chlorides are classified as potential carcinogens and skin sensitizers. Always handle these compounds in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Phosphine Ligands: Triphenylphosphine is relatively air-stable but can be an irritant. Other phosphine ligands, particularly alkylphosphines, can be toxic and pyrophoric (ignite spontaneously in air). Always consult the Safety Data Sheet (SDS) for each specific ligand and handle with appropriate care, using an inert atmosphere when necessary.

Conclusion

The synthesis of nickel phosphine complexes from nickel(II) chloride is a fundamental and highly accessible entry point into the rich field of nickel catalysis. The direct ligand substitution method provides a robust and high-yielding route to a wide variety of stable Ni(II) pre-catalysts. By understanding the roles of the nickel precursor, the phosphine ligand, and the reaction conditions, researchers can reliably synthesize and characterize these critical compounds. The ability to generate catalytically active Ni(0) species in situ from these stable Ni(II) precursors further enhances their utility, making them cornerstone materials for innovation in drug discovery, materials science, and organic synthesis.

References

-

Mixed NHC/Phosphine Ni(II) Complexes: Synthesis and Their Applications as Versatile Catalysts for Selective Cross-Couplings of ArMgX with Aryl Chlorides, Fluorides, and Methyl Ethers. Organometallics, ACS Publications. Available at: [Link]

-

Nickel catalysis: Insights for catalyst selection. InCatT. Available at: [Link]

-

Nickel Phosphine Complexes: Synthesis, Characterization, and Behavior in the Polymerization of 1,3-Butadiene. MDPI. Available at: [Link]

-

Syntheses and Characterization of Nickel(II) and Ruthenium(II) Complexes with the Novel Phosphine Ligands 1-((Diphenylphosphino)methyl). ACS Publications. Available at: [Link]

-

The synthesis, characterization, and reactivity of nickel 2-pyridylphosphine complexes. UBC Library Open Collections. Available at: [Link]

-

Synthesis, Mechanism of Formation, and Catalytic Activity of Xantphos Nickel π-Complexes. University of Rochester. Available at: [Link]

-

Synthesis, properties, and X-ray structural characterization of [tris(2-diphenylphosphinoethyl)phosphine]nickel(I) perchlorate and triphenylphosphine[tris(2-diphenylarsinoethyl)amine]nickel(I) perchlorate. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]

-

Trends in the Usage of Bidentate Phosphines as Ligands in Nickel Catalysis. PubMed - NIH. Available at: [Link]

-

Trends in the Usage of Bidentate Phosphines as Ligands in Nickel Catalysis. Chemical Reviews, ACS Publications. Available at: [Link]

-

THE SYNTHESIS, CHARACTERIZATION, AND REACTIVITY OF NICKEL 2-PYRJDYLPHOSPHINE COMPLEXES. Open Collections, UBC. Available at: [Link]

-

The Synthesis and Spectroscopic Study of Nickel Phosphine Complexes. ThaiJO. Available at: [Link]

-

Synthesis of Nickel Phosphine Complexes. Scribd. Available at: [Link]

-

synthesis and characterization of ٍ[Ni(PPh3)2Cl2 ]. Prezi. Available at: [Link]

-

Nickel Phosphanido Hydride Complex: An Intermediate in the Hydrophosphination of Unactivated Alkenes by Primary Phosphine. Organometallics, ACS Publications. Available at: [Link]

-

What is the role of solvents in the synthesis of [Ni(PPh3)2Cl2] complex? StackExchange. Available at: [Link]

-

Nickel Complexes of Allyl and Vinyldiphenylphosphine. ChemRxiv. Available at: [Link]

-

Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. The Doyle Group. Available at: [Link]

-

Nickel-catalysed diversification of phosphine ligands by formal substitution at phosphorus. Royal Society of Chemistry. Available at: [Link]

-

Nickel Phosphine Complexes: Synthesis, Characterization, and Behavior in the Polymerization of 1,3-Butadiene. PubMed. Available at: [Link]

-

Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group. Available at: [Link]

-

PSP-coordinated nickel(II) complexes as Kumada coupling catalysts. ChemRxiv. Available at: [Link]

-

Nickel phosphine complexes. Crystal and molecular structure of a new nickel(I) complex: [Ni(P(CH3)3)4]B(C6H5)4. Journal of the American Chemical Society. Available at: [Link]

-

(PDF) Nickel Phosphine Complexes: Synthesis, Characterization, and Behavior in the Polymerization of 1,3-Butadiene. ResearchGate. Available at: [Link]

-

Are there different methods for synthesizing trans-Chloro(phenyl)bis(triphenylphosphine)nickel(II)? ResearchGate. Available at: [Link]

-

Nickel- and Palladium-Catalyzed Cross Coupling Reactions. eScholarship.org. Available at: [Link]

-

Nickel Complexes in C‒P Bond Formation. PMC - NIH. Available at: [Link]

-

Advances in Nickel-Catalyzed C–O Cross-Coupling Reactions Enabled by Ancillary Ligand Design. DalSpace. Available at: [Link]

-

Synthesis and Properties of Nickel(II) Complexes Containing Trimethylphosphine and Thiophenolato‐Ligands. ResearchGate. Available at: [Link]

-

Synthesis of nickel complexes. UKEssays.com. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. escholarship.org [escholarship.org]

- 3. scribd.com [scribd.com]

- 4. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Nickel catalysis: Insights for catalyst selection - InCatT - Innovative Catalyst Technologies [incatt.nl]

- 9. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 10. Trends in the Usage of Bidentate Phosphines as Ligands in Nickel Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, Mechanism of Formation, and Catalytic Activity of Xantphos Nickel π-Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The synthesis, characterization, and reactivity of nickel 2-pyridylphosphine complexes - UBC Library Open Collections [open.library.ubc.ca]

- 14. li01.tci-thaijo.org [li01.tci-thaijo.org]

Methodological & Application

The Versatile Catalyst: Dichlorobis(tributylphosphine)nickel(II) in Modern Cross-Coupling Reactions

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the quest for efficient, robust, and cost-effective catalytic systems for carbon-carbon and carbon-heteroatom bond formation is a perpetual endeavor. Among the arsenal of transition metal catalysts, nickel complexes have garnered significant attention as powerful alternatives to their palladium counterparts, owing to nickel's earth abundance and unique reactivity.[1][2] Dichlorobis(tributylphosphine)nickel(II), [NiCl₂(PBu₃)₂], has emerged as a particularly versatile and valuable catalyst for a wide array of cross-coupling reactions, finding applications in the synthesis of complex organic molecules, pharmaceuticals, and advanced materials.[3][4] This guide provides an in-depth exploration of the applications and protocols for this remarkable catalyst.

Introduction to Dichlorobis(tributylphosphine)nickel(II)

Dichlorobis(tributylphosphine)nickel(II) is an air-stable, red to purple crystalline solid that serves as a convenient precatalyst for a variety of nickel-catalyzed transformations.[5] The tributylphosphine ligands play a crucial role in its catalytic activity. Compared to the more commonly used triphenylphosphine (PPh₃) ligands, the trialkylphosphine ligands in [NiCl₂(PBu₃)₂] are more electron-rich and possess a different steric profile. This enhances the electron density at the nickel center, which can facilitate key steps in the catalytic cycle, such as oxidative addition, particularly with less reactive electrophiles like aryl chlorides.[6][7]

Table 1: Physical and Chemical Properties of Dichlorobis(tributylphosphine)nickel(II)

| Property | Value | Reference |

| CAS Number | 15274-43-8 | [8] |

| Molecular Formula | C₂₄H₅₄Cl₂NiP₂ | [8] |

| Molecular Weight | 534.23 g/mol | [8] |

| Appearance | Red to purple powder or crystals | [5] |

| Melting Point | 43-45 °C | [5] |

The Catalytic Cycle: A Mechanistic Overview

While the specific mechanism can vary depending on the reaction type and substrates, a general catalytic cycle for nickel-catalyzed cross-coupling reactions initiated from a Ni(II) precatalyst like [NiCl₂(PBu₃)₂] typically involves the following key steps:

Figure 1: General catalytic cycle for Ni-catalyzed cross-coupling.

-

Reduction of Ni(II) to Ni(0): The Ni(II) precatalyst is reduced in situ to the catalytically active Ni(0) species. This can be achieved by various reagents, including organometallic partners (e.g., Grignard or organozinc reagents) or external reducing agents.

-

Oxidative Addition: The Ni(0) complex undergoes oxidative addition to the organic electrophile (e.g., an aryl halide, Ar-X), forming a Ni(II) intermediate. The electron-rich nature of the tributylphosphine ligands facilitates this step, especially for challenging substrates like aryl chlorides.[7]

-

Transmetalation: The organometallic nucleophile (e.g., an organoboron, organozinc, or organomagnesium compound, R-M) transfers its organic group to the Ni(II) center, displacing the halide.

-

Reductive Elimination: The two organic groups on the nickel center couple and are eliminated, forming the desired product (Ar-R) and regenerating the active Ni(0) catalyst.

It is important to note that nickel catalysis can also proceed through alternative mechanistic pathways involving Ni(I) and Ni(III) intermediates, particularly in reactions involving radical processes.[9][10] The specific pathway is influenced by the ligands, substrates, and reaction conditions.

Applications in Cross-Coupling Reactions

[NiCl₂(PBu₃)₂] has demonstrated its efficacy in a range of important cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, a powerful method for forming C(sp²)-C(sp²) bonds, can be effectively catalyzed by nickel complexes. While palladium has been the traditional catalyst of choice, nickel catalysts like [NiCl₂(PBu₃)₂] offer a cost-effective alternative, particularly for the coupling of aryl chlorides.[8][11] The higher reactivity of nickel catalysts often allows for the coupling of these less reactive electrophiles under milder conditions than those required for palladium-based systems.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol provides a general starting point; optimization of reaction parameters may be necessary for specific substrates.

Figure 2: Workflow for a typical Suzuki-Miyaura coupling reaction.

Materials:

-

Aryl chloride (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

[NiCl₂(PBu₃)₂] (1-5 mol%)

-

Base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

-

Anhydrous solvent (e.g., toluene, dioxane, or THF)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl chloride, arylboronic acid, base, and [NiCl₂(PBu₃)₂].

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas/liquid chromatography-mass spectrometry (GC/LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Kumada-Tamao-Corriu Coupling

The Kumada coupling was the first transition-metal-catalyzed cross-coupling reaction to be discovered and involves the reaction of a Grignard reagent with an organic halide.[1] Nickel catalysts are particularly effective for this transformation, and [NiCl₂(PBu₃)₂] can be employed, especially for the coupling of sterically hindered substrates.[12] The strong nucleophilicity and basicity of Grignard reagents necessitate careful substrate selection to avoid side reactions.

Protocol 2: General Procedure for Kumada Coupling of a Sterically Hindered Aryl Bromide

CAUTION: Grignard reagents are highly reactive and moisture-sensitive. All glassware must be rigorously dried, and the reaction must be performed under a strictly inert atmosphere.

Materials:

-

Sterically hindered aryl bromide (1.0 equiv)

-

Grignard reagent (1.1-1.3 equiv, solution in THF or diethyl ether)

-

[NiCl₂(PBu₃)₂] (1-5 mol%)

-

Anhydrous THF or diethyl ether

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide and [NiCl₂(PBu₃)₂].

-

Dissolve the solids in anhydrous THF or diethyl ether.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the Grignard reagent dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC/LC-MS).

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Negishi Coupling

The Negishi coupling utilizes organozinc reagents as the nucleophilic partner, which are generally more functional group tolerant than Grignard reagents.[13][14] Nickel catalysts, including those with tributylphosphine ligands, can effectively promote the coupling of a wide range of electrophiles, including alkyl halides.[15]

Protocol 3: General Procedure for Negishi Coupling of an Alkyl Bromide with an Arylzinc Reagent

Materials:

-

Alkyl bromide (1.0 equiv)

-

Arylzinc reagent (prepared in situ or as a solution, 1.2-1.5 equiv)

-

[NiCl₂(PBu₃)₂] (2-5 mol%)

-

Anhydrous THF

Procedure:

-

If preparing the organozinc reagent in situ, add zinc dust to a flame-dried flask under an inert atmosphere. Activate the zinc (e.g., with 1,2-dibromoethane and chlorotrimethylsilane). Add the aryl halide and stir at the appropriate temperature to form the arylzinc reagent.

-

In a separate flame-dried Schlenk flask under an inert atmosphere, add [NiCl₂(PBu₃)₂] and dissolve it in anhydrous THF.

-

Add the alkyl bromide to the catalyst solution.

-

Slowly add the solution of the arylzinc reagent to the mixture at room temperature.

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Perform a standard aqueous workup and purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a fundamental reaction for the formation of C(sp²)-C(sp) bonds, typically between an aryl or vinyl halide and a terminal alkyne. While palladium is the most common catalyst, nickel-based systems have emerged as viable alternatives.[16] These reactions often require a co-catalyst, such as a copper(I) salt, and a base.

Protocol 4: General Procedure for Sonogashira Coupling of an Aryl Iodide

Materials:

-

Aryl iodide (1.0 equiv)

-

Terminal alkyne (1.2-2.0 equiv)

-

[NiCl₂(PBu₃)₂] (2-5 mol%)

-

Copper(I) iodide (CuI) (1-5 mol%)

-

Base (e.g., a tertiary amine like triethylamine or diisopropylethylamine, 2.0-3.0 equiv)

-

Anhydrous solvent (e.g., THF, DMF)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the aryl iodide, [NiCl₂(PBu₃)₂], and CuI.

-

Add the anhydrous solvent and the base.

-

Add the terminal alkyne.

-

Stir the reaction at room temperature or with heating until the starting material is consumed.

-

After completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts.

-

Perform a standard aqueous workup and purify by column chromatography.

C-N and C-S Cross-Coupling Reactions

Beyond C-C bond formation, nickel catalysis is also a powerful tool for constructing C-N (Buchwald-Hartwig amination) and C-S bonds.[3][17] The use of [NiCl₂(PBu₃)₂] in these transformations offers an economical and efficient route to arylamines and aryl thioethers, which are prevalent motifs in pharmaceuticals and agrochemicals.

Protocol 5: General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride

Materials:

-

Aryl chloride (1.0 equiv)

-

Amine (1.1-1.5 equiv)

-

[NiCl₂(PBu₃)₂] (1-5 mol%)

-

Strong base (e.g., sodium tert-butoxide, NaOtBu, 1.2-2.0 equiv)

-

Anhydrous, aprotic solvent (e.g., toluene, dioxane)

Procedure:

-

In a glovebox or under a strictly inert atmosphere, combine the aryl chloride, amine (if solid), base, and [NiCl₂(PBu₃)₂] in a Schlenk tube.

-

Add the anhydrous solvent, and the amine if it is a liquid.

-

Seal the tube and heat the reaction mixture with vigorous stirring.

-

Monitor the reaction progress.

-

After cooling, carefully quench the reaction with water.

-

Extract the product, wash the organic layer, dry, concentrate, and purify as described in previous protocols.

Protocol 6: General Procedure for C-S Cross-Coupling of an Aryl Bromide with a Thiol

Materials:

-

Aryl bromide (1.0 equiv)

-

Thiol (1.1-1.5 equiv)

-

[NiCl₂(PBu₃)₂] (2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv)

-

Anhydrous solvent (e.g., DMF, DMAc)

Procedure:

-

Combine the aryl bromide, thiol, base, and [NiCl₂(PBu₃)₂] in a Schlenk flask under an inert atmosphere.

-

Add the anhydrous solvent.

-

Heat the reaction mixture with stirring.

-

Upon completion, perform an aqueous workup and purify by column chromatography.

Synthesis and Handling of the Catalyst

For researchers who wish to prepare the catalyst in-house, a general procedure involves the reaction of a nickel(II) salt with tributylphosphine.

Protocol 7: Synthesis of Dichlorobis(tributylphosphine)nickel(II)

A procedure analogous to the synthesis of dichlorobis(triphenylphosphine)nickel(II) can be adapted.[4][18]

Materials:

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (1.0 equiv)

-

Tributylphosphine (PBu₃) (2.0-2.2 equiv)

-

Ethanol or glacial acetic acid

Procedure:

-

Dissolve nickel(II) chloride hexahydrate in a minimal amount of hot ethanol or glacial acetic acid.

-

Slowly add the tributylphosphine to the nickel salt solution with stirring.

-

The product will precipitate from the solution. The color may vary depending on the isomeric form.

-

Cool the mixture to ensure complete precipitation.

-

Collect the solid by vacuum filtration, wash with cold ethanol and then a non-polar solvent like hexane or pentane.

-

Dry the product under vacuum.

Handling and Storage:

Dichlorobis(tributylphosphine)nickel(II) is relatively air-stable, but it is good practice to handle it under an inert atmosphere, especially when setting up reactions.[5] It should be stored in a cool, dry place, away from moisture.

Conclusion

Dichlorobis(tributylphosphine)nickel(II) is a highly effective and versatile catalyst for a broad range of cross-coupling reactions. Its ability to activate challenging substrates like aryl chlorides, coupled with its lower cost compared to palladium catalysts, makes it an attractive option for both academic research and industrial applications. The protocols provided in this guide serve as a starting point for the exploration of this powerful catalyst in the synthesis of diverse and complex molecular architectures. As with any catalytic system, careful optimization of reaction conditions is key to achieving high yields and selectivities. The continued investigation into the nuances of nickel catalysis promises to further expand the synthetic utility of this and related nickel-phosphine complexes.

References

Click to expand

Sources

- 1. organic-chemistry.org [organic-chemistry.org]

- 2. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Dichlorobis(triphenylphosphine)nickel(II) - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chimia.ch [chimia.ch]

- 8. researchgate.net [researchgate.net]

- 9. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 10. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 11. Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory - PMC [pmc.ncbi.nlm.nih.gov]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. dspace.mit.edu [dspace.mit.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 16. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

- 17. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of Dichlorobis(triphenylphosphine)nickel(II) Chemicals: Nickel.. [askfilo.com]

Suzuki-Miyaura coupling with Dichlorobis(tributylphosphine)nickel(II)

An Application and Protocol Guide to Suzuki-Miyaura Coupling with Dichlorobis(tributylphosphine)nickel(II)

Introduction: The Ascendancy of Nickel in Cross-Coupling Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] While palladium has historically dominated this field, there is a significant and growing interest in leveraging first-row transition metals, like nickel, as more cost-effective and earth-abundant alternatives.[3][4] Nickel catalysts not only offer economic and sustainability advantages but also exhibit unique reactivity, often enabling the coupling of challenging substrates such as aryl chlorides, which are less reactive towards palladium.[5][6]

This guide focuses on the application of Dichlorobis(tributylphosphine)nickel(II), NiCl2(PBu3)2, a versatile and accessible precatalyst for Suzuki-Miyaura reactions. As a Senior Application Scientist, this document aims to provide both the foundational knowledge and the practical, field-proven protocols necessary for researchers, scientists, and drug development professionals to successfully implement this catalytic system. We will delve into the mechanistic underpinnings of the reaction, explain the causality behind experimental choices, and provide a self-validating, step-by-step protocol for its application.

Dichlorobis(tributylphosphine)nickel(II): A Catalyst Profile

Dichlorobis(tributylphosphine)nickel(II) is an air- and moisture-stable Ni(II) complex that serves as a robust precatalyst.[7] The tributylphosphine (PBu3) ligands play a crucial role in its catalytic efficacy. Unlike the more commonly cited triphenylphosphine (PPh3), tributylphosphine is a more electron-rich and sterically demanding alkylphosphine.

Causality of Ligand Choice:

-

Electron-Rich Nature: The electron-donating alkyl groups on the phosphorus atom increase the electron density on the nickel center. This enhanced electron density facilitates the crucial, often rate-limiting, oxidative addition step, particularly with less reactive electrophiles like aryl chlorides.[1][7]

-

Steric Bulk: The steric hindrance provided by the tributyl groups promotes the reductive elimination step, which forms the desired C-C bond and regenerates the active catalyst.[8]

These properties make NiCl2(PBu3)2 an effective catalyst for a range of Suzuki-Miyaura couplings, offering a practical alternative to both palladium and other nickel-based systems.[9][10]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling catalyzed by a Ni(II) precatalyst is generally understood to proceed through a Ni(0)/Ni(II) catalytic cycle.[4] The NiCl2(PBu3)2 precatalyst must first be reduced in situ to the active Ni(0) species. This can be achieved through various methods, though often the reaction conditions themselves, involving the organoboron reagent and base, can facilitate this activation without the need for an external reductant.[7]

The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The active L₂Ni(0) species reacts with the aryl halide (Ar-X) to form a Ni(II) intermediate, L₂Ni(II)(Ar)(X). This step breaks the carbon-halogen bond.

-

Transmetalation: The Ni(II) intermediate reacts with the organoboron reagent (Ar'-B(OR)₂), which has been activated by a base. The aryl group (Ar') is transferred from boron to the nickel center, displacing the halide and forming a new Ni(II) species, L₂Ni(II)(Ar)(Ar'). The base is critical for activating the boronic acid to form a more nucleophilic borate species, facilitating this transfer.[11]

-

Reductive Elimination: The diorganonickel complex, L₂Ni(II)(Ar)(Ar'), undergoes reductive elimination to form the new biaryl product (Ar-Ar') and regenerate the catalytically active L₂Ni(0) species, which can then re-enter the catalytic cycle.[2]

It is crucial to note that off-cycle Ni(I) species can sometimes form through comproportionation between Ni(0) and Ni(II) intermediates. The formation of these Ni(I) species can be detrimental to the catalytic efficiency.[12][13][14] Careful control of reaction conditions helps to minimize these side reactions.

Application Protocol: Coupling of 4-Chlorotoluene with Phenylboronic Acid

This protocol provides a detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction using NiCl2(PBu3)2.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |